N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11ClFN3O2 and its molecular weight is 331.73. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby interrupting the signaling in target cancer cells with mutated and overactive EGFR .
Biochemical Pathways
The compound’s action on the EGFR tyrosine kinase affects various biochemical pathways. By inhibiting EGFR, it disrupts the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This disruption can lead to downstream effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Pharmacokinetics
Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. By inhibiting the EGFR tyrosine kinase, the compound disrupts the signaling pathways that promote cell growth and survival .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-10-4-5-13(18)12(17)8-10/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMLWCRDHUAOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.